Isomalt

説明

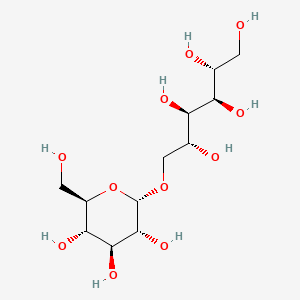

Isomalt is a diastereoisomeric mixture composed of 1-O-alpha-D-glucopyranosyl-D-mannitol dihydrate and 6-O-alpha-D-glucopyranosyl-D-glucitol in a 1:1 ratio. It is used in the food industry as a sugar substitute and in the pharmaceutical industry as a tabletting excipient. It has a role as a sweetening agent, an excipient and a plasticiser. It contains a 6-O-alpha-D-glucopyranosyl-D-glucitol and a 1-O-alpha-D-glucopyranosyl-D-mannitol dihydrate.

作用機序

Isomalt, also known as Palatinit or (2R,3R,4R,5R)-6-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexane-1,2,3,4,5-pentaol, is a sugar substitute that has gained popularity due to its unique properties and health benefits .

Biochemical Pathways

The incomplete absorption of this compound in the small intestine leads to its presence in the large intestine, where it undergoes fermentation by gut bacteria . This process can stimulate the growth of beneficial gut flora and contribute to a healthy gut microbiome .

Pharmacokinetics

This property contributes to its low glycemic index and makes it a suitable sweetener for individuals with diabetes .

Result of Action

The fermentation of this compound in the large intestine can lead to the production of gas, which may cause bloating or discomfort in some individuals . Regular consumption of this compound can lead to desensitization, decreasing the risk of intestinal upset .

Action Environment

This compound’s action is influenced by the individual’s gut microbiome, which can vary based on diet, lifestyle, and other environmental factors . Its stability and resistance to humidity make it suitable for use in a variety of food products .

生化学分析

Biochemical Properties

Isomalt plays a significant role in biochemical reactions due to its unique structure and properties. It is not readily metabolized by oral bacteria, which prevents the formation of dental plaque and cavities . This compound interacts with various enzymes and proteins in the digestive system. For instance, it is partially hydrolyzed by the enzyme sucrase-isomaltase in the small intestine, resulting in the release of glucose, sorbitol, and mannitol . These interactions are crucial for its digestion and absorption, contributing to its reduced caloric value compared to sucrose .

Cellular Effects

This compound has several effects on different types of cells and cellular processes. It is known to influence cell signaling pathways and gene expression related to glucose metabolism . In diabetic patients, this compound consumption does not cause significant spikes in blood glucose levels, making it a suitable sweetener for managing diabetes . Additionally, this compound’s fermentation by colonic bacteria produces short-chain fatty acids, which have beneficial effects on gut health and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of glucosyltransferases produced by Streptococcus mutans, thereby preventing the formation of dental plaque . This compound also undergoes partial hydrolysis by sucrase-isomaltase, leading to the production of glucose, sorbitol, and mannitol . These metabolites are further utilized in cellular metabolic pathways, contributing to its overall effects on metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade rapidly, maintaining its sweetness and functional properties . Long-term studies have shown that this compound consumption does not lead to adverse metabolic effects, making it a safe alternative to sucrose . Excessive consumption may lead to gastrointestinal discomfort due to its partial fermentation in the colon .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound is well-tolerated and does not cause significant adverse effects . High doses of this compound can lead to osmotic diarrhea and gastrointestinal discomfort due to its incomplete absorption in the small intestine . These threshold effects highlight the importance of moderating this compound intake to avoid potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. After partial hydrolysis by sucrase-isomaltase, the resulting glucose, sorbitol, and mannitol enter various metabolic pathways . Glucose is utilized in glycolysis and the citric acid cycle, while sorbitol and mannitol are metabolized through the polyol pathway . These pathways contribute to the overall energy production and metabolic flux in cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the small intestine via passive diffusion and facilitated transport . Once absorbed, this compound and its metabolites are distributed to different tissues, where they exert their effects on cellular metabolism . The transport and distribution of this compound are crucial for its overall bioavailability and effectiveness as a sugar substitute .

Subcellular Localization

The subcellular localization of this compound and its metabolites plays a significant role in their activity and function. This compound is primarily localized in the cytoplasm, where it undergoes partial hydrolysis and metabolism . The resulting metabolites, such as glucose, sorbitol, and mannitol, are further processed in various cellular compartments, including the mitochondria and endoplasmic reticulum . These localization patterns are essential for the proper functioning of this compound in cellular metabolic processes .

生物活性

Isomalt, a sugar alcohol derived from sucrose, is widely used as a low-calorie sweetener in various food products. Its unique properties, including low glycemic index and reduced caloric content, make it an attractive alternative to traditional sugars. This article explores the biological activity of this compound, focusing on its metabolism, effects on blood glucose levels, gastrointestinal impact, and potential health benefits.

Chemical Structure and Properties

This compound consists of two main components: glucopyranosyl mannitol (GPM) and glucopyranosyl sorbitol (GPS) . These components contribute to its sweetness (approximately 50-60% that of sucrose) and its functional properties in food applications. This compound is known for its stability under heat and acidic conditions, making it suitable for baking and confections.

Metabolism and Absorption

This compound is not fully absorbed in the gastrointestinal tract. Studies indicate that approximately 61-64% of ingested this compound passes through the terminal ileum intact, with minimal absorption occurring in the small intestine . The remaining is fermented by gut microbiota in the colon, producing short-chain fatty acids (SCFAs) like lactic acid and volatile fatty acids (VFAs), which can be utilized as energy sources by the body .

Table 1: Metabolic Fate of this compound

| Parameter | Value |

|---|---|

| Absorption Rate | ~36-39% in rats |

| Fermentation Products | Lactic acid, VFAs |

| Glycemic Index | Low (approximately 2) |

| Caloric Content | 2 kcal/g (compared to 4 kcal/g for sucrose) |

Effects on Blood Glucose Levels

Research has demonstrated that this compound consumption results in significantly lower blood glucose responses compared to sucrose. In a study involving healthy volunteers consuming sweets containing this compound, the incremental glucose peak was reduced by 46-83% , indicating a lower glycemic response . This effect was accompanied by a notable decrease in insulin levels, suggesting that this compound may help manage blood sugar levels effectively.

Table 2: Blood Glucose Response to this compound vs. Sucrose

| Sweetener | Incremental Glucose Peak Reduction (%) | Insulin Level Reduction (%) |

|---|---|---|

| This compound | 46-83% | 70-92% |

| Sucrose | Baseline | Baseline |

Gastrointestinal Effects

This compound's impact on gastrointestinal health has been explored in multiple studies. It has been shown to promote beneficial changes in gut microbiota composition and enhance fermentation processes. In one study, regular consumption of this compound did not impair metabolic functions or induce hypercalciuria (excess calcium in urine), indicating its safety for long-term use .

Case Study: Gastrointestinal Tolerance

A clinical trial assessed the effects of this compound on gastrointestinal parameters among healthy volunteers. Results indicated that participants tolerated this compound well, with no significant adverse effects reported during the study period. Additionally, there was a slight reduction in cholesterol levels observed during the intervention phase .

Health Benefits and Applications

This compound's unique properties extend beyond sweetening capabilities. It has been recognized for potential health benefits such as:

- Dental Health : Unlike sucrose, this compound does not contribute to tooth decay and may even help maintain tooth mineralization due to its non-cariogenic nature .

- Weight Management : As a low-calorie sweetener, this compound can aid in weight control by reducing overall caloric intake when used as a sugar substitute.

- Diabetes Management : Its low glycemic index makes it suitable for individuals with diabetes or those seeking to manage blood sugar levels.

科学的研究の応用

Key Properties of Isomalt

- Low Glycemic Index : this compound has a significantly lower glycemic response compared to sucrose, making it suitable for diabetic-friendly products.

- Non-Cariogenic : It does not contribute to tooth decay, which is beneficial for dental health.

- Hygroscopicity : this compound has low hygroscopicity, reducing stickiness and ensuring longer shelf life for products.

- Versatility : It can be used in various food applications, including confectionery, baked goods, and dietary supplements .

Food Industry

This compound is widely utilized in the food industry as a sugar replacer. Its applications include:

- Confectionery Products : this compound is commonly used in sugar-free candies and mints due to its ability to maintain texture and flavor without contributing to dental caries. Studies have shown that replacing sugar with this compound leads to lower postprandial blood glucose levels, making it an ideal choice for diabetic-friendly sweets .

- Baked Goods : In soft and dry baked goods, this compound helps retain moisture while providing sweetness without the caloric load of traditional sugars. Its low hygroscopicity prevents products from becoming sticky over time .

Case Study: Blood Glucose Response

A randomized controlled trial demonstrated that sweets made with this compound resulted in significantly lower blood glucose responses compared to those made with sucrose. The incremental glucose peak was reduced by 46% to 83%, indicating the effectiveness of this compound in managing glycemic responses in consumers .

Pharmaceutical Applications

In addition to food products, this compound serves important roles in pharmaceuticals:

- Drug Formulation : this compound can be used as an excipient in drug formulations due to its stability and ability to enhance the bioavailability of active ingredients.

- Controlled Release Systems : Its properties allow for the development of controlled-release formulations, where medications can be released at a steady rate over time.

Nutritional Supplements

This compound's low caloric content and favorable metabolic profile make it suitable for use in nutritional supplements aimed at weight management and blood sugar control. It can be formulated into bars and powders that cater to health-conscious consumers.

Nutritional Comparison of this compound vs. Sucrose

| Property | This compound | Sucrose |

|---|---|---|

| Caloric Value | 8.4 kJ/g | 16 kJ/g |

| Glycemic Index | Low (5) | High (65) |

| Non-Cariogenic | Yes | No |

| Digestibility | Low | High |

Health Benefits of this compound

| Benefit | Description |

|---|---|

| Low Glycemic Response | Reduces postprandial blood glucose levels |

| Dental Health | Non-cariogenic; does not contribute to tooth decay |

| Weight Management | Lower caloric intake compared to traditional sugars |

特性

IUPAC Name |

6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERLAGPUMNYUCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860798 | |

| Record name | 1-O-Hexopyranosylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, white, slightly hygroscopic, crystalline mass., Solid | |

| Record name | ISOMALT | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | 1-O-alpha-D-Glucopyranosyl-D-mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, very slightly soluble in ethanol. | |

| Record name | ISOMALT | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Mechanism of Action |

/Investigators/ compared the effect of a variety of sugar alcohols on calcium absorption from the rat small and large intestine in vitro. An Using chamber technique was used to determine the net transport of Ca across the epithelium isolated from the jejunum, ileum, cecum, and colon of rats. The concentration of Ca in the serosal and mucosal Tris buffer solution was 1.25 mM and 10 mM, respectively. The Ca concentration in the serosal medium was determined after incubation for 30 min and the net Ca absorption was evaluated. The addition of 0.1-200 mM erythritol, xylitol, sorbitol, maltitol, palatinit, or lactitol to the mucosal medium affected net Ca absorption in the intestinal preparations. Differences in Ca transport were observed between portions of the intestine, but not between sugar alcohols tested. /The authors/ concluded that sugar alcohols directly affect the epithelial tissue and promote Ca absorption from the small and large intestine in vitro., Isomalt is a non-cariogenic sweetener, which is widely used in sugar-free candy and chewing gum. Little is known about the effects of Isomalt on de- and remineralization. Binding between calcium and Isomalt has been reported, which could affect the mineral balance. The objective of this study was to examine the effects of Isomalt on de- and remineralization of bovine enamel lesions, both in vitro and in situ. In in vitro study, subsurface enamel lesions were subjected to 3-weeks pH-cycling. Treatments were 5-min rinses with 10% Isomalt solutions daily and 10% Isomalt additions to re- or demineralizing solutions. Standard pH-cycling conditions were used with a 0.2 ppm fluoride background during the remineralization phase. In in situ study, subsurface lesions were exposed 2 months in vivo and brushed three times daily with 10% Isomalt containing toothpaste. Treatment effects were assessed by chemical analysis of the solutions (in vitro) and transversal microradiography (in vitro and in situ). In in vitro study, while 5-min rinses with 10% Isomalt gave slightly increased remineralization, continuous presence of 10% Isomalt (in re- or demineralizing solutions) inhibited both de- and/or remineralization. This lead to significantly smaller overall mineral loss when Isomalt was added during demineralization. In in situ study, remineralization enhancement during short Isomalt treatments was confirmed. Isomalt had a positive effect on the de/remineralization balance when given under conditions relevant to practical use., ... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks. | |

| Details | European Food Safety Authority (EFSA); EFSA Panel on Dietetic Products, Nutrition and Allergies (NDA): Scientific Opinion on the substantiation of health claims related to the sugar replacers xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose and maintenance of tooth mineralisation by decreasing tooth demineralisation and reduction of post-prandial glycaemic responses (April 2011). Available from, as of July 28, 2011: https://www.efsa.europa.eu/en/publications.htm | |

| Record name | Isomalt | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

850347-32-9, 64519-82-0, 20942-99-8 | |

| Record name | 1-O-Hexopyranosylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-arabino-Hexitol, 6-O-α-D-glucopyranosyl-, (2.xi.) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isomalt | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-O-alpha-D-Glucopyranosyl-D-mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122 - 125 °C | |

| Record name | 1-O-alpha-D-Glucopyranosyl-D-mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。